molecular formula C47H52N7O7P B15233653 N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B15233653
M. Wt: 857.9 g/mol
InChI Key: GGDNKEQZFSTIMJ-OAYFPBEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m1/s1

InChI Key

GGDNKEQZFSTIMJ-OAYFPBEQSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the oxolane ring, followed by the introduction of the purine moiety and the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through chromatography and crystallization to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain functional groups.

Scientific Research Applications

N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions between different biomolecules. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Thiophosphate vs. Phosphate Backbone
  • Compound 12 (): Contains a thiophosphate (S replacing O in phosphate).

    • Advantages : Enhanced nuclease resistance, critical for therapeutic oligonucleotide stability .
    • Disadvantages : Lower coupling efficiency compared to phosphates due to steric hindrance.
  • Target Compound (): Uses a cyanoethyl phosphoramidite group. Advantages: High reactivity in automated DNA synthesis; cyanoethoxy group improves solubility .
Sulfanyl-Modified Derivatives
  • Compound 35 (): Features a sulfanyl-methyl group at the 5'-position.
    • Role : Modulates lipophilicity and may enhance cellular uptake.
    • Yield : 46% after flash chromatography, lower than the target compound due to additional purification steps .
Hydroxyl-Protected Intermediates
  • Compound 22 (): Includes a tert-butyldimethylsilyl (TBDMS) protecting group.
    • Stability : TBDMS offers superior moisture resistance but requires harsh conditions (e.g., TBAF) for deprotection .
    • Application : Intermediate for synthesizing RNA analogs, unlike the target compound optimized for DNA synthesis .
Table 1: Comparative Analysis of Key Compounds
Compound Molecular Formula Key Groups Yield (%) Purity (%) Stability Notes
Target Compound C₄₇H₅₂N₇O₇P DMTr, cyanoethyl amidite N/A 99 High amidite reactivity
Compound 12 Not specified Thiophosphate, DMTr N/A 99 Nuclease-resistant backbone
Compound 35 Not specified Sulfanyl-methyl, DMTr 46 N/A Moderate yield, lipophilic
Compound 42 Not specified Free thiol N/A 68 Low purity due to side reactions

Research Implications

  • Therapeutic Applications: The target compound’s cyanoethyl phosphoramidite group is optimal for high-throughput DNA synthesis, while thiophosphate derivatives (Compound 12) are preferred for antisense therapies requiring nuclease resistance .
  • Synthetic Challenges : Sulfanyl-modified analogs (Compound 35) face yield limitations (~46%), suggesting a trade-off between functional complexity and scalability .

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